

O-Methylcedrelol: A Comparative Analysis from Diverse Botanical Sources

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Compound of Interest

Compound Name: **O-Methylcedrelol**

Cat. No.: **B1594384**

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For Researchers, Scientists, and Drug Development Professionals

O-Methylcedrelol, a naturally occurring chromone, has garnered significant interest within the scientific community for its potential therapeutic applications, including vasorelaxant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of **O-Methylcedrelol** derived from three primary plant sources: *Cedrelopsis grevei*, *Ptaeroxylon obliquum*, and *Toddalia asiatica*. The information presented herein is intended to assist researchers in selecting appropriate source materials and methodologies for the isolation and evaluation of this promising bioactive compound.

Plant Sources and Distribution

O-Methylcedrelol has been identified in several plant species, primarily within the Rutaceae family. The geographical location and specific plant part utilized can significantly influence the yield and purity of the isolated compound.

- *Cedrelopsis grevei*: Endemic to Madagascar, the bark of this tree is a known source of **O-Methylcedrelol**.^{[1][2]} The chemical composition of its essential oil has been shown to vary depending on the geographical region of collection within Madagascar.^{[3][4][5]}
- *Ptaeroxylon obliquum*: Commonly known as Sneezewood, this tree is native to Southern Africa. It is the sole species in its genus. While various chromones have been isolated from its timber, specific data on **O-Methylcedrelol** yield is less documented. The plant is traditionally used to manage inflammatory conditions.

- Toddalia asiatica: This climbing shrub, also a member of the Rutaceae family, is found in Asia and Africa. **O-Methylcedrellopsin** has been successfully isolated from its roots. Traditional medicine utilizes various parts of this plant for a range of ailments.

Quantitative Analysis: Yield and Purity

A direct comparative study providing standardized yields of **O-Methylcedrellopsin** from these three plant sources is not readily available in existing literature. The yield is highly dependent on the extraction and purification methodologies employed. However, bioassay-guided fractionation has been successfully used to isolate **O-Methylcedrellopsin** from *Cedrellopsis grevei* due to its vasorelaxing activity.

Table 1: Quantitative Data Summary on **O-Methylcedrellopsin** and Related Compounds

Plant Source	Plant Part	Compound	Yield/Concentration	Method of Analysis	Reference
<i>Cedrellopsis grevei</i>	Trunk Bark	O-Methylcedrellopsin	Not specified in study	Bioassay-guided fractionation	
<i>Toddalia asiatica</i>	Root Bark	Various Coumarins	Not specified in study	Chromatographic separation	
<i>Ptaeroxylon obliquum</i>	Leaves	Eranthin	71.1% inhibition of NO production at 0.5 µg/mL	NO production in RAW 264.7 macrophages	

Experimental Protocols

I. Bioassay-Guided Isolation of **O-Methylcedrellopsin** from *Cedrellopsis grevei* (for Vasorelaxant Activity)

This protocol is based on the principle of using a biological assay to direct the fractionation process, leading to the isolation of the active compound.

1. Extraction:

- Air-dry and powder the trunk bark of *Cedrelopsis grevei*.
- Perform exhaustive extraction with a hydroalcoholic solution (e.g., 70% ethanol in water) at room temperature.
- Concentrate the extract under reduced pressure to obtain the crude hydroalcoholic extract.

2. Fractionation:

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
- Collect fractions and monitor the separation by thin-layer chromatography (TLC).

3. Bioassay:

- Test each fraction for its vasorelaxant activity on isolated aortic rings pre-contracted with noradrenaline.
- Identify the most active fractions.

4. Further Purification:

- Subject the active fractions to further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) until a pure compound is obtained.

5. Structure Elucidation:

- Identify the isolated pure compound as **O-Methylcedrelopsin** using spectroscopic methods (NMR, MS).

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Caption: Bioassay-guided isolation workflow for **O-Methylcedrellopsin**.

II. General Protocol for Isolation of Chromones from *Toddalia asiatica* Roots

This protocol outlines a general procedure for the isolation of chromones and other constituents from *Toddalia asiatica* roots.

1. Extraction:

- Air-dry and powder the root bark of *Toddalia asiatica*.
- Macerate the powdered material with methanol at room temperature.
- Filter and concentrate the extract under vacuum.

2. Solvent Partitioning:

- Suspend the crude methanol extract in water.
- Sequentially partition with n-hexane, ethyl acetate, and n-butanol.
- **O-Methylcedrellopsin** is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
- Monitor fractions by TLC.
- Combine similar fractions and subject them to further purification steps like preparative TLC or HPLC to isolate pure **O-Methylcedrellopsin**.

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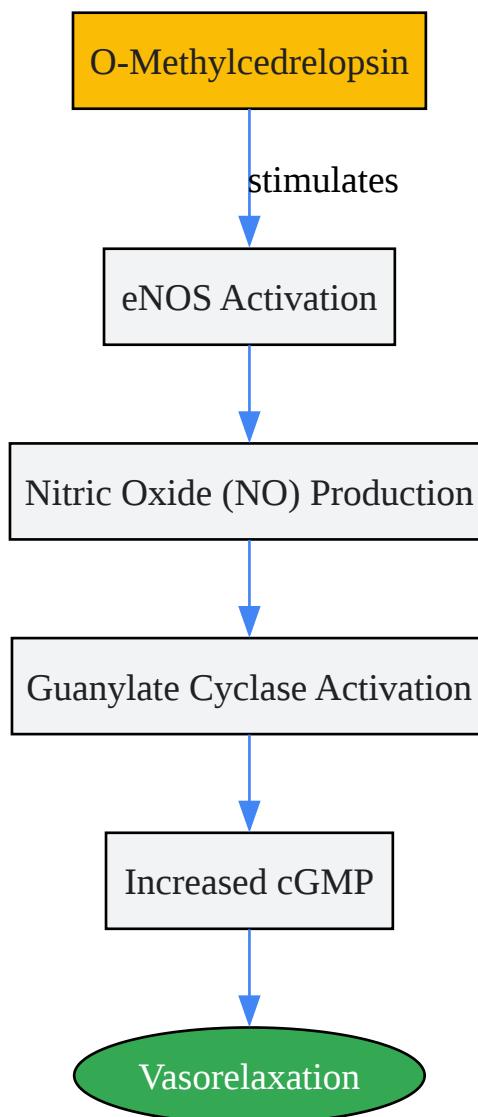
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Caption: General workflow for the isolation of **O-Methylcedrellopsin**.

Biological Activity and Signaling Pathways

Vasorelaxant Activity

O-Methylcedrellopsin exhibits vasorelaxant properties. The likely mechanism involves the modulation of nitric oxide (NO) signaling pathways. Vasodilators often act by increasing the production of NO by endothelial nitric oxide synthase (eNOS). NO then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, which ultimately causes relaxation.

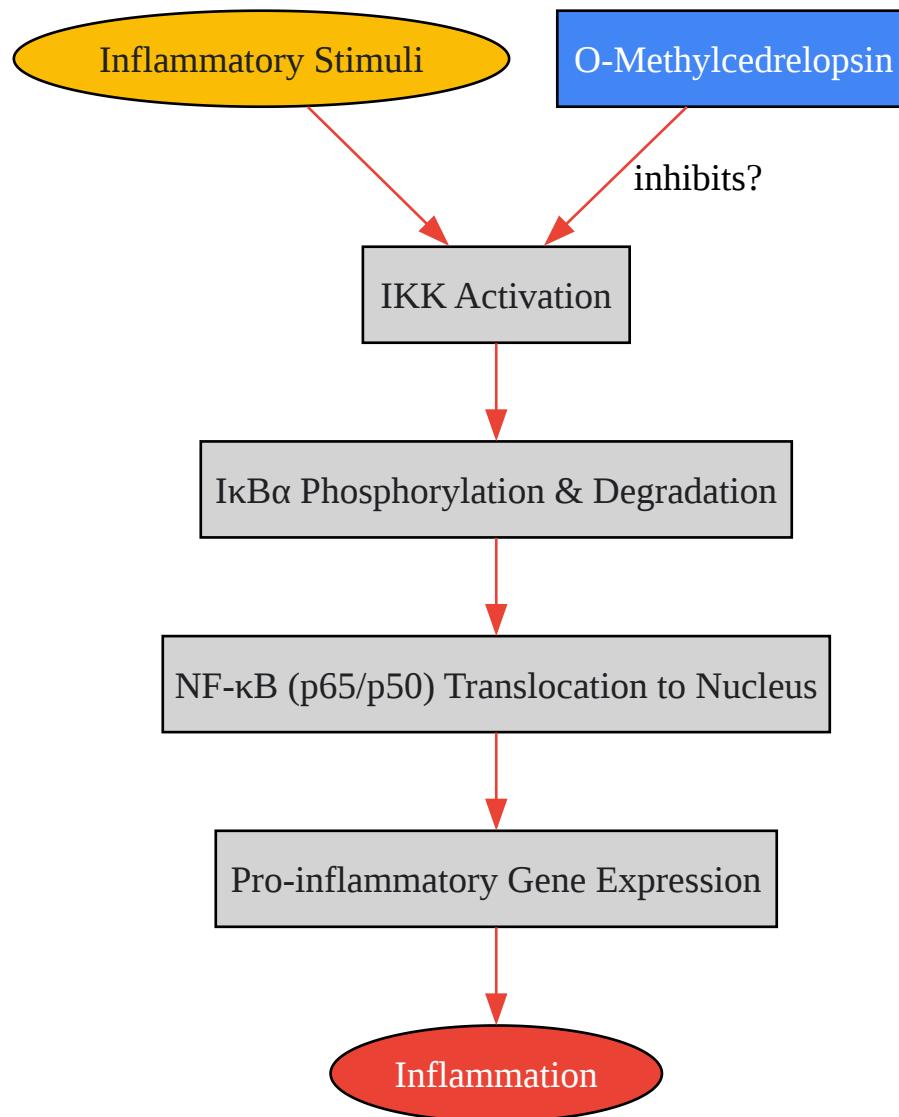


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Caption: Proposed vasorelaxation signaling pathway of **O-Methylcedrellopsin**.

Anti-inflammatory Activity

Extracts from plants containing **O-Methylcedrellopsin**, such as *Ptaeroxylon obliquum*, have shown anti-inflammatory activity, including the inhibition of nitric oxide production in macrophages. This suggests a potential role for **O-Methylcedrellopsin** in modulating inflammatory pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF- κ B) signaling pathway, which regulates the expression of pro-inflammatory cytokines. It is plausible that **O-Methylcedrellopsin** may exert its anti-inflammatory effects by inhibiting the activation of NF- κ B.

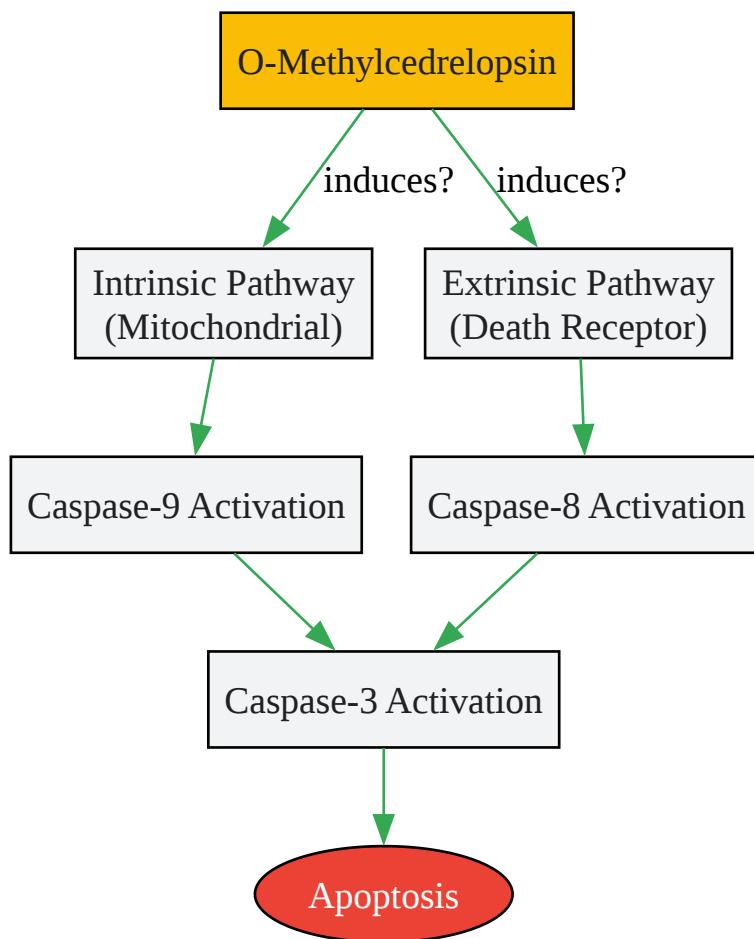


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Caption: Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity

Preliminary studies have indicated that **O-Methylcedrellopsin** possesses antiproliferative activity against certain cancer cell lines. The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Further research is required to determine if **O-Methylcedrellopsin** induces apoptosis and to identify the specific caspases and signaling molecules involved.

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Caption: Potential apoptosis induction pathways by **O-Methylcedrellopsin**.

Conclusion

O-Methylcedrellopsin is a promising natural product with a range of biological activities. While *Cedrellopsis grevei* and *Toddalia asiatica* are confirmed sources, further quantitative studies are needed to establish the most viable source for large-scale isolation. The provided experimental protocols offer a foundation for researchers to develop optimized methods for extraction and purification. Elucidation of the precise molecular mechanisms underlying its vasorelaxant, anti-inflammatory, and potential anticancer effects will be crucial for its future development as a therapeutic agent. This comparative guide serves as a valuable resource for scientists embarking on further research into this fascinating chromone.

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